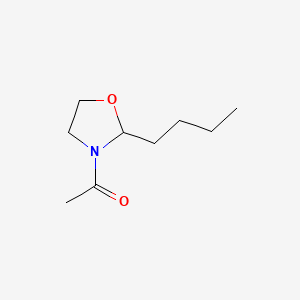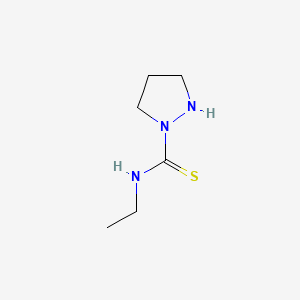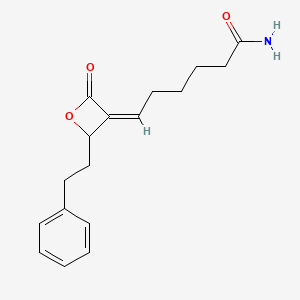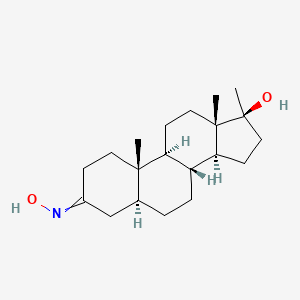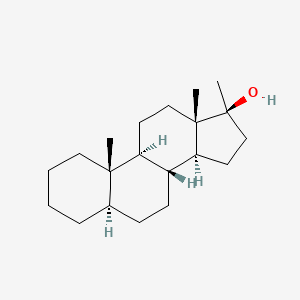
9(R)-PAHSA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(R)-PAHSA (9-phenyl-2-amino-2-hydroxy-8-azaspiro[4.5]decane-3-one) is a novel small molecule that has been studied extensively in the field of medicinal chemistry. It has been developed as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders. The compound has been studied for its ability to modulate a number of biochemical and physiological processes, and its potential to be developed as a therapeutic agent.
Aplicaciones Científicas De Investigación
Stereochemistry in Lipid Function
The study of stereochemistry in lipids like 9(R)-PAHSA reveals its significance in the production and degradation pathways within adipose tissues. Enantiopure PAHSAs have been synthesized to understand their roles in lipid activity and metabolism in vivo, highlighting the stereochemistry's importance in lipid functions (Nelson et al., 2017).
Cognitive Function in Diabetes
Research indicates that 9-PAHSA may mitigate cognitive impairment associated with diabetes. This involves reversing spatial memory deficits and influencing brain-derived neurotrophic factor expression, suggesting a potential therapeutic application for diabetic cognitive impairments (Wen, Guo, & Guo, 2020).
Cardiovascular Health
9-PAHSA has been found to improve cardiovascular complications in diabetic mice by promoting autophagic flux and reducing myocardial hypertrophy. This suggests its potential in treating diabetic cardiovascular diseases (Wang et al., 2021).
Anti-Diabetic and Anti-Inflammatory Effects
A class of endogenous mammalian lipids, including 9-PAHSA, has shown potent anti-diabetic and anti-inflammatory activities. These lipids can lower glucose levels, enhance insulin sensitivity, and reduce adipose tissue inflammation, indicating their potential in treating type 2 diabetes (Yore et al., 2014).
Therapeutic Potential in Diabetes
Using an islet-on-a-chip model, 9-PAHSA has been studied for its potential in regulating insulin and glucagon expression and secretion, showing promise as a therapeutic compound in diabetes treatment (Sokołowska et al., 2022).
Metabolic Regulation
9-PAHSA's role in metabolic regulation has been explored, particularly in improving glucose control and insulin sensitivity. However, not all studies have found significant metabolic improvements, suggesting the need for further research in this area (Pflimlin et al., 2018).
Obesity and Insulin Sensitization
Long-term intake of 9-PAHSA in diet-induced obese mice has shown to favorably modulate basal metabolism and improve insulin sensitivity, providing insights into potential obesity treatments (Benlebna et al., 2020).
Browning of White Fat
9-PAHSA has been found to induce browning in white adipocytes, a process beneficial for counteracting obesity. This involves activating G-protein-coupled receptor 120 and inhibiting inflammatory pathways, offering potential obesity treatment avenues (Wang, Liu, & Fang, 2018).
Fatty Liver Disease
9-PAHSA shows therapeutic effects on lipotoxicity in steatotic hepatocytes, suggesting its potential in treating nonalcoholic fatty liver disease. It improves cell viability and reduces steatosis, providing a non-drug approach to managing fatty liver conditions (Schultz Moreira et al., 2020).
Immunological Impact
PAHSAs like 9-PAHSA exhibit direct anti-inflammatory effects and can regulate innate and adaptive immune responses. This suggests their potential as novel treatments for chronic inflammatory diseases like colitis (Lee et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 9(R)-PAHSA can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "9-oxononanoic acid", "hexylamine", "1,1,3,3-tetramethylguanidine", "acetic anhydride", "hydrogen gas", "palladium on carbon", "sodium borohydride", "methanol", "hexane", "ethyl acetate" ], "Reaction": [ "The synthesis of 9(R)-PAHSA begins with the reaction of 9-oxononanoic acid with hexylamine in the presence of 1,1,3,3-tetramethylguanidine as a catalyst to form the corresponding amide.", "The resulting amide is then subjected to reduction using sodium borohydride in methanol to yield the corresponding amine.", "The amine is then reacted with acetic anhydride in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine to form the corresponding acetamide.", "The acetamide is then subjected to hydrogenation using palladium on carbon as a catalyst in the presence of hydrogen gas to yield the corresponding alcohol.", "The final step involves the reaction of the alcohol with acetic anhydride in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine to form 9(R)-PAHSA.", "The product can be purified using a combination of hexane and ethyl acetate as solvents." ] } | |
Número CAS |
2097130-84-0 |
Nombre del producto |
9(R)-PAHSA |
Fórmula molecular |
C34H66O4 |
Peso molecular |
538.9 |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 |
Clave InChI |
MHQWHZLXDBVXML-JGCGQSQUSA-N |
SMILES |
OC(CCCCCCC[C@H](OC(CCCCCCCCCCCCCCC)=O)CCCCCCCCC)=O |
Sinónimos |
9R-[(1-oxohexadecyl)oxy]-octadecanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



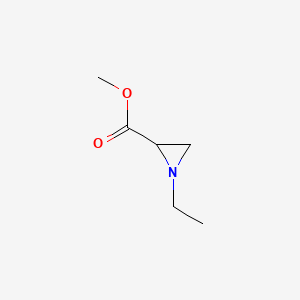
![3-Oxa-8-thia-4-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4-triene](/img/structure/B593282.png)
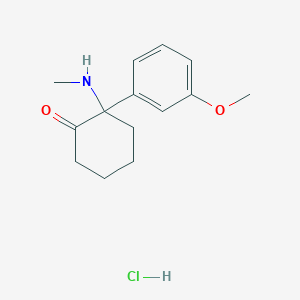

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)
